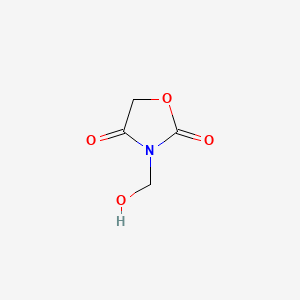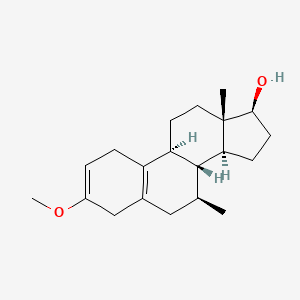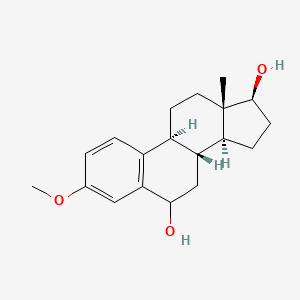
D,L-Venlafaxine-d11 Hydrochloride (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D,L-Venlafaxine-d11 Hydrochloride (Major) is a research chemical and analytical standard . It is an impurity reference material and a stable isotope labelled compound . The molecular formula is C17H17D11ClNO2 and the molecular weight is 324.93 . It belongs to the Venlafaxine API family . It is used in the research areas of pain and inflammation, neurotransmission, addiction, Alzheimer’s, memory, learning and cognition, nociception, Parkinson’s, schizophrenia .
Wissenschaftliche Forschungsanwendungen
Neurotransmission
“D,L-Venlafaxine-d11 Hydrochloride (Major)” is used in the study of neurotransmission . Neurotransmission is the process by which signaling molecules called neurotransmitters are released by neurons and bind to and activate the receptors of other neurons.
Addiction Research
This compound is also used in addiction research . Scientists use it to understand the mechanisms of drug addiction and to develop new treatments.
Alzheimer’s Disease
“D,L-Venlafaxine-d11 Hydrochloride (Major)” is used in the research of Alzheimer’s disease . It helps in understanding the disease progression and in the development of new therapeutic strategies.
Memory, Learning and Cognition
This compound plays a significant role in the study of memory, learning, and cognition . It helps researchers understand how these processes work and how they can be improved.
Nociception
“D,L-Venlafaxine-d11 Hydrochloride (Major)” is used in the study of nociception , which is the sensory nervous system’s response to harmful or potentially harmful stimuli.
Parkinson’s Disease
This compound is used in the research of Parkinson’s disease . It aids in understanding the disease’s pathophysiology and in the development of new treatments.
Schizophrenia
“D,L-Venlafaxine-d11 Hydrochloride (Major)” is used in schizophrenia research . It helps scientists understand the underlying mechanisms of this complex mental disorder.
Pain and Inflammation
This compound is used in the study of pain and inflammation . It helps researchers understand the mechanisms of pain and inflammation and develop new treatments.
Wirkmechanismus
Target of Action
D,L-Venlafaxine-d11 Hydrochloride, a variant of Venlafaxine, primarily targets the serotonin and norepinephrine reuptake inhibitors (SNRIs) . These neurotransmitters play a crucial role in mood regulation .
Mode of Action
Venlafaxine and its active metabolite, desvenlafaxine, work by blocking the reuptake of serotonin and norepinephrine . This increases the level of these neurotransmitters in the synapse, thereby enhancing their effects .
Biochemical Pathways
It is understood that the inhibition of serotonin and norepinephrine reuptake leads to an increase in the levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can help alleviate symptoms of various psychiatric disorders .
Result of Action
The result of Venlafaxine’s action is an amelioration of the symptoms of various psychiatric disorders, including major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder, and panic disorder . By increasing the level of key neurotransmitters in the synapse, Venlafaxine can help regulate mood and alleviate these conditions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for D,L-Venlafaxine-d11 Hydrochloride involves the introduction of deuterium at the 11th position of Venlafaxine followed by the formation of the hydrochloride salt.", "Starting Materials": [ "Venlafaxine", "Deuterium oxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium chloride", "Methanol", "Acetic acid", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Venlafaxine is dissolved in deuterium oxide and reacted with sodium borohydride to introduce deuterium at the 11th position.", "The resulting product is then purified using a combination of solvent extraction and column chromatography.", "The purified product is then reacted with hydrochloric acid to form the hydrochloride salt.", "The hydrochloride salt is isolated and purified using a combination of recrystallization and filtration.", "The final product, D,L-Venlafaxine-d11 Hydrochloride, is obtained as a white crystalline powder." ] } | |
CAS-Nummer |
1216539-56-8 |
Produktname |
D,L-Venlafaxine-d11 Hydrochloride (Major) |
Molekularformel |
C17H28ClNO2 |
Molekulargewicht |
323.927 |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2; |
InChI-Schlüssel |
QYRYFNHXARDNFZ-WGXYFZCDSA-N |
SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
Synonyme |
1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11 Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)
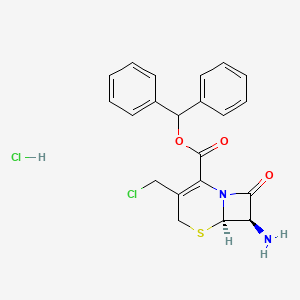
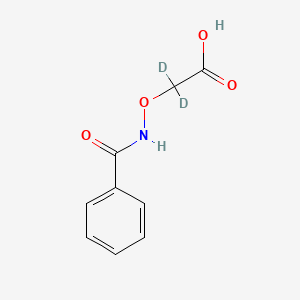
![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)

